Tungstate

Descripción general

Descripción

Tungstate refers to the anionic form of tungsten, typically found in compounds such as sodium this compound (Na₂WO₄) and calcium this compound (CaWO₄). Tungstates are derived from tungstic acid and are known for their stability and versatility in various chemical processes. These compounds are integral in numerous industrial applications due to their unique properties, including high melting points and resistance to corrosion .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tungstates can be synthesized through various methods, including:

Hydrothermal Method: This involves reacting tungsten trioxide (WO₃) with a suitable base, such as sodium hydroxide (NaOH), under high temperature and pressure conditions.

Sol-Gel Method: This method involves the transition of a solution into a gel to form tungstate compounds.

High-Temperature Calcination: This process involves heating tungsten-containing materials to high temperatures to form tungstates.

Industrial Production Methods: Industrially, tungstates are often produced from tungsten ores such as wolframite and scheelite. The ores are first concentrated and then treated with sodium carbonate or sodium hydroxide to form sodium this compound. This is followed by purification processes to obtain the desired this compound compound .

Análisis De Reacciones Químicas

Tungstates undergo various chemical reactions, including:

Oxidation and Reduction: Tungstates can act as mild oxidizing agents.

Substitution Reactions: Tungstates can participate in substitution reactions where one ligand in the compound is replaced by another.

Condensation Reactions: Upon acidification, tungstate solutions condense to form isopolytungstates.

Common Reagents and Conditions:

Oxidizing Agents: Sodium this compound is commonly used with hydrogen peroxide (H₂O₂) for oxidation reactions.

Acidic Conditions: Hydrochloric acid (HCl) is often used to induce condensation reactions in this compound solutions.

Major Products:

Oxidation Products: Aldehydes and ketones from alcohol oxidation.

Condensation Products: Isopolytungstates from acidification.

Aplicaciones Científicas De Investigación

Photocatalysis

Zinc Tungstate (ZnWO₄)

Zinc this compound has emerged as a prominent photocatalyst due to its efficiency in degrading organic pollutants under UV and visible light. Its structure allows for the formation of heterostructures with other semiconductors, enhancing its photocatalytic performance. Notable applications include:

- Environmental Remediation : ZnWO₄ is effective in degrading dyes and other contaminants in wastewater. Studies show that doping ZnWO₄ with metal ions like Ti⁴⁺ and Bi³⁺ significantly boosts its photocatalytic activity under sunlight .

- Hydrogen Production : ZnWO₄ has been investigated for its potential in photocatalytic water splitting, aiming to produce hydrogen fuel from water using solar energy .

Other Tungstates

This compound compounds such as WO₃ and Bi₂WO₆ have also been studied for their photocatalytic properties:

- WO₃ : Known for its ability to absorb visible light, WO₃ has been modified to enhance its photocatalytic efficiency. Research indicates that introducing additional metal cations can improve its electronic properties, making it suitable for overall water splitting .

- Bi₂WO₆ : This compound shows promise due to its narrow band gap and high stability, allowing it to function effectively under visible light irradiation .

Biomedical Applications

Sodium this compound (NaW)

Sodium this compound has been extensively researched for its therapeutic potential, particularly in metabolic disorders:

- Diabetes Management : NaW acts as a phosphatase inhibitor, which has shown efficacy in normalizing blood glucose levels in various animal models of diabetes. It enhances insulin sensitivity and reduces oxidative stress, contributing to improved metabolic health .

- Cardiovascular Health : Studies indicate that NaW can lower blood pressure and improve cardiac function in diabetic rats by restoring calcium ion homeostasis and enhancing vasodilatory responses .

Material Science

Tungstates are utilized in various material applications due to their unique properties:

- Optical Materials : Tungstates like ZnWO₄ are employed in photoluminescent materials and scintillators due to their ability to emit light when excited by radiation .

- Sensors : this compound compounds have been developed into humidity sensors and other types of sensors owing to their stability and responsiveness to environmental changes .

Summary Table of this compound Applications

Case Studies

-

ZnWO₄ as a Photocatalyst

- A study demonstrated the effectiveness of ZnWO₄ in degrading methylene blue dye under visible light, achieving over 90% degradation within a few hours when doped with BiOBr.

-

Sodium this compound's Role in Diabetes

- Research involving diabetic rats showed that oral administration of sodium this compound led to significant reductions in blood glucose levels and improved insulin sensitivity compared to control groups.

-

Development of Advanced Materials

- The synthesis of tungsten carbide composites has shown promise for use in electrochemical sensors, indicating the versatility of tungsten-based materials across various applications.

Mecanismo De Acción

The mechanism of action of tungstates primarily involves their ability to facilitate and catalyze various chemical reactions. As sources of tungsten ions, tungstates act as mild oxidizing agents, interacting with other substances to alter their chemical structure. This interaction often involves electron transfer, enhancing the reactivity of the compounds involved . In biological systems, sodium tungstate modulates enzymatic activities related to glucose production and utilization, providing potential therapeutic benefits for diabetes management .

Comparación Con Compuestos Similares

- Molybdates (MoO₄²⁻)

- Chromates (CrO₄²⁻)

- Vanadates (VO₄³⁻)

Tungstates are unique in their stability and mild oxidizing properties, making them valuable in various industrial and scientific applications.

Actividad Biológica

Tungstate, particularly in the form of sodium this compound (Na₂WO₄), has garnered significant attention in biomedical research due to its diverse biological activities. This article explores the biological effects of this compound across various models, focusing on its antidiabetic properties, effects on cellular biochemical pathways, and its role in plant biology.

Antidiabetic Properties

Research indicates that sodium this compound exhibits notable antidiabetic effects, particularly in animal models of diabetes. A study conducted on streptozotocin-induced diabetic rats demonstrated that long-term administration of this compound significantly reduced serum glucose levels without affecting glycemia in healthy rats. The treatment improved hepatic glucose metabolism by restoring critical enzyme activities such as glucokinase and pyruvate kinase, which were impaired in diabetic conditions. Additionally, this compound treatment prevented diabetes-related morphological changes in the kidneys and ocular lens and reduced mortality rates among diabetic subjects .

Case Study: Long-term Effects on Diabetic Rats

| Parameter | Control (Healthy Rats) | Diabetic Rats (No Treatment) | Diabetic Rats (this compound Treatment) |

|---|---|---|---|

| Serum Glucose Concentration | Normal | Elevated | Reduced |

| Glucokinase Activity | Normal | Decreased | Normalized |

| Pyruvate Kinase Activity | Normal | Decreased | Restored |

| Kidney Morphology | Normal | Abnormal | Normalized |

This data highlights the potential of this compound as a therapeutic agent for managing diabetes and suggests its utility in long-term treatment protocols .

Effects on Cellular Biochemical Pathways

This compound's interaction with phosphate-dependent biochemical pathways is another area of interest. A study revealed that this compound can disrupt cellular phosphorylation processes, affecting energy cycling and enzyme regulation. In various liver cell lines, exposure to this compound altered the activity of cytosolic protein tyrosine kinases (cytPTK) and increased levels of cyclic adenosine monophosphate (cAMP), indicating complex responses that vary by cell type .

Summary of Findings on Cellular Effects

| Cell Line | This compound Concentration (mg/l) | Effect on cytPTK Activity | Effect on cAMP Levels |

|---|---|---|---|

| Clone-9 | ≥ 18 | Decreased | Increased by over 60% |

| H4IIE | 100 | No significant change | Increased |

| HepG2 | 1-100 | Increased by 70% at ≥ 2 | Modest increase (8-20%) |

These findings suggest that while this compound can enhance certain cellular signaling pathways, its effects are highly dependent on the cellular context and concentration used .

Role in Plant Biology

In plant research, this compound is utilized as a nitrate reductase (NR) inhibitor due to its ability to mimic molybdate. It has been shown to inhibit NR activity and affect root growth and microtubule formation. Studies indicate that this compound not only inhibits NR but also impacts other molybdoenzyme activities, highlighting its non-specific inhibitory properties .

Impact of this compound on Plant Enzymes

| Enzyme | Effect of this compound |

|---|---|

| Nitrate Reductase | Inhibition |

| Sulfite Oxidase | Inhibition |

| Xanthine Dehydrogenase | Inhibition |

The inhibition of these enzymes can lead to significant physiological changes in plants, including altered growth patterns and stress responses .

Propiedades

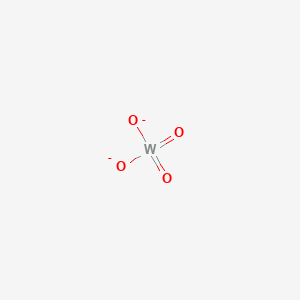

IUPAC Name |

dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.W/q;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYZMCDFOULPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4W-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51682-10-1 (Parent), Array | |

| Record name | Tungstate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

247.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12737-86-9, 51682-10-1 | |

| Record name | Tungstate ion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012737869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051682101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUNGSTATE ION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW0Y0WQ46I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.